molecular formula C27H20N4 B2355571 3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine CAS No. 442556-78-7

3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine

Cat. No. B2355571
CAS RN: 442556-78-7
M. Wt: 400.485
InChI Key: CEZVZBKQMYEUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridines are a class of aromatic heterocycles that have attracted substantial interest due to their unique chemical structure and versatility . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,5-a]pyridines have a unique chemical structure that contributes to their versatility and optical behaviors .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can undergo a variety of chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Synthesis and Optical Properties

  • Imidazo[1,5-a]pyridine derivatives, including 3-phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine, have been synthesized and characterized for their optical properties. These compounds exhibit absorption maxima around 310 nm and 350 nm and emission maxima between 460 and 550 nm with a significant Stokes' shift range of 90–166 nm (Volpi et al., 2017).

Antimicrobial Activity

  • Imidazo[1,5-a]quinoxaline derivatives, related to imidazo[1,5-a]pyridine compounds, have shown effective antimicrobial properties. The antimicrobial effects are connected to the presence of various alkyl substituents, and some derivatives exhibit significant bacteriostatic and fungistatic activities (Kalinin et al., 2013).

Charge Distribution and Electronic Properties

  • Structural investigations and charge distribution studies of imidazo[1,5-a]pyridine and its salts, including derivatives like 3-phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine, have been conducted. These studies contribute to understanding the electronic structure and potential electronic applications of these compounds (Tafeenko et al., 1996).

Fluorescent Properties

  • Research on fluorescent properties of imidazo[1,5-a]pyridine-based compounds indicates their potential for application in fields requiring organic fluorescent materials. The introduction of various substituents can significantly affect the fluorescent emission, demonstrating the versatility of these compounds in optical applications (Tomoda et al., 1999).

Optoelectronic and Charge Transfer Properties

  • The optoelectronic and charge transfer properties of imidazo[1,5-a]pyridine derivatives have been explored, suggesting their potential use in organic semiconductor devices. The studies highlight the influence of different substituents on properties like electron affinity, reorganization energy, and intrinsic mobility, which are crucial for electronic applications (Irfan et al., 2019).

Catalytic Activity in Chemical Reactions

  • Imidazo[1,5-a]pyridine-based ligands have been used to synthesize metal complexes with notable catalytic activity. These complexes have been applied in reactions like the Heck reaction, indicating the potential of these compounds in catalytic processes (Ardizzoia et al., 2018).

Novel Applications in Cancer Therapy

  • Selenylated imidazo[1,2-a]pyridines, structurally similar to imidazo[1,5-a]pyridines, have shown promising activity against breast cancer cells. They exhibit cytotoxicity, inhibit cell proliferation, and induce apoptosis, suggesting potential applications in cancer chemotherapy (Almeida et al., 2018).

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, some imidazo[1,5-a]pyridine derivatives have demonstrated anti-proliferative activity against various cancer cell lines .

Safety and Hazards

The safety and hazards associated with imidazo[1,5-a]pyridines can vary widely depending on the specific derivative. Some derivatives have demonstrated cytotoxic potential against various cancer cell lines .

Future Directions

Given the potential pharmaceutical applications of imidazo[1,5-a]pyridines, future research will likely continue to explore new synthetic pathways and applications .

properties

IUPAC Name

3-phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4/c1-3-11-20(12-4-1)26-28-22(24-15-7-9-17-30(24)26)19-23-25-16-8-10-18-31(25)27(29-23)21-13-5-2-6-14-21/h1-18H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZVZBKQMYEUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CC4=C5C=CC=CN5C(=N4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.